1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione
Description
1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound featuring a pyrazine-2,3-dione core substituted with a 1,2,4-oxadiazole ring bearing a 3,4-dimethylphenyl group and a 2-ethoxyphenyl moiety.
Properties
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-4-30-19-8-6-5-7-18(19)27-12-11-26(22(28)23(27)29)14-20-24-21(25-31-20)17-10-9-15(2)16(3)13-17/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDRDOPEXGGAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that belongs to the class of oxadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.4 g/mol. Its structure includes an oxadiazole ring and a pyrazine dione moiety, which are known for their bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3 |
| Molecular Weight | 388.4 g/mol |
| Structural Features | Oxadiazole and Pyrazine rings |
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer potential through various mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .
- Induction of Apoptosis : Studies suggest that similar compounds induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study : A study highlighted the effectiveness of oxadiazole derivatives in targeting telomerase activity in cancer cells. The inhibition of telomerase has been linked to reduced cancer cell viability .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties:
- Mechanism of Action : Preliminary studies indicate that oxadiazole compounds disrupt bacterial cell membranes or inhibit vital metabolic enzymes.
- Efficacy Against Bacteria : In vitro tests have shown that related oxadiazoles demonstrate significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the oxadiazole ring or substituents on the phenyl groups can significantly alter their potency and selectivity against biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at 3-position | Enhanced anticancer activity |
| Ethoxy group presence | Improved solubility and bioavailability |
Comparison with Similar Compounds
Pyrazine-2,3-dione vs. Pyrazoline Derivatives
The pyrazine-2,3-dione core in the target compound contrasts with the pyrazoline ring in compounds like 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (). Pyrazolines are synthesized via cyclization of chalcones with hydrazines, yielding five-membered rings with two adjacent nitrogen atoms . In contrast, the pyrazine-dione system is a six-membered ring with two ketone groups, which may confer distinct electronic and steric properties for binding interactions.
1,2,4-Oxadiazole vs. Pyranopyrazole and Oxazine Systems
The 1,2,4-oxadiazole moiety in the target compound is a bioisostere for ester or amide groups, enhancing metabolic stability. This contrasts with pyranopyrazole-oxazine hybrids () and morpholine-piperidine-oxadiazole derivatives (), where fused or linked heterocycles modulate solubility and target selectivity. For example, oxadiazole-containing morpholine derivatives (Figure 13 in ) demonstrate enhanced antidiabetic activity due to improved pharmacokinetic profiles .
Substituent Effects
Aromatic Substitutions
Alkoxy Chain Variations
Compounds with methoxy (1h) vs. ethoxy (2h) groups () show minor differences in melting points (120–124°C vs. 102–106°C) and yields (80% vs. 85%), suggesting that longer alkoxy chains marginally improve reaction efficiency but reduce crystallinity .
Pharmacological Potential
Enzyme Inhibition
Compounds with oxadiazole and pyrazine-dione motifs are frequently explored as phosphodiesterase (PDE) or kinase inhibitors. For instance, sulfonamide-1,3,5-triazine-thiazole-morpholine hybrids () exhibit antidiabetic activity via enzyme modulation . The target compound’s ethoxyphenyl group may mimic substituents in PDE inhibitors like those in AOAC SMPR 2014.011 (), though direct activity data are unavailable.
Physicochemical Properties
A comparative analysis of key properties is inferred from analogs:
Preparation Methods
Amidoxime Formation
The oxadiazole ring is synthesized via cyclization of an amidoxime intermediate.
Oxadiazole Cyclization
The amidoxime undergoes cyclization with a carboxylic acid derivative:
- Method A : React with acetyl chloride (1.2 eq) in pyridine at 100°C for 4 h.
- Method B : Use trichloroacetic anhydride (TCAA) in dichloromethane at 25°C for 12 h (yield: 85–88%).
Key Data :
| Method | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | Acetyl chloride | 100 | 4 | 78 |
| B | TCAA | 25 | 12 | 88 |
Synthesis of 4-(2-Ethoxyphenyl)pyrazine-2,3(1H,4H)-dione
Condensation and Cyclization
The pyrazine-dione core is constructed via a three-step process:
- Step 1 : 2-Ethoxyaniline (10 mmol) reacts with diethyl oxalate (12 mmol) in acetic acid at 120°C for 8 h to form ethyl 2-(2-ethoxyphenylamino)oxamate.
- Step 2 : Cyclization with ammonium acetate in ethanol under reflux yields 4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione (yield: 76%).
Optimization Insight :
- Sodium acetate as a base improves cyclization efficiency (yield increase: 12%).
- Ethanol solvent minimizes side reactions compared to THF or DMF.
Coupling of Oxadiazole and Pyrazine-dione Intermediates
Alkylation Reaction
The chloromethyl-oxadiazole intermediate (5 mmol) reacts with the pyrazine-dione (5.5 mmol) in DMF using K₂CO₃ (12 mmol) at 80°C for 6 h. Post-reaction purification via silica gel chromatography (hexane/EtOAc 3:1) yields the target compound (68%).
Critical Parameters :
- Solvent : DMF > DMSO due to lower viscosity and easier workup.
- Base : K₂CO₃ outperforms NaH or DBU in minimizing ester hydrolysis.
Purification and Characterization
Crystallization
Recrystallization from isopropanol/water (2:1) at 0°C affords pure product as white crystals (mp: 242–243°C).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazine), 7.45–7.12 (m, 7H, aromatic), 4.98 (s, 2H, CH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 2.33 (s, 6H, CH₃), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
- HPLC Purity : 99.2% (C18 column, MeOH/H₂O 70:30).
Industrial-Scale Optimization
Green Chemistry Approaches
Q & A
Basic: What are the common synthetic routes for synthesizing 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione?
Answer:
The synthesis typically involves multi-step pathways, including cyclocondensation and alkylation reactions. For example:
- Cyclocondensation: Reacting N’-benzoyl derivatives with phosphorous oxychloride to form oxadiazole intermediates, followed by hydrolysis .
- Alkylation: Introducing substituents via benzyl chlorides or chloroacetamides to functionalize the pyrazine-dione core .
- Solvent systems: Use of glacial acetic acid or ethanol-water mixtures for recrystallization to enhance purity .
Key analytical techniques include TLC (5:1 ethyl acetate/hexane) and HPLC for reaction monitoring .
Advanced: How can reaction conditions be optimized to minimize side products during alkylation of the oxadiazole moiety?
Answer:
Optimization strategies include:
- Temperature control: Maintaining reflux temperatures (e.g., 80–110°C) to balance reaction rate and selectivity .
- Catalyst selection: Using bases like sodium hydride or potassium carbonate to deprotonate intermediates and accelerate nucleophilic substitution .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, reducing dimerization .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies proton environments and confirms substituent attachment (e.g., ethoxyphenyl vs. dimethylphenyl groups) .
- Mass spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography: Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole derivatives) .
Advanced: How can contradictions in bioactivity data across studies be resolved?
Answer:
- Standardized assays: Use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols to ensure comparability .
- Structural analogs: Compare activity of derivatives (e.g., 3-aryl vs. 4-ethylphenyl oxadiazoles) to isolate substituent effects .
- Statistical analysis: Apply multivariate regression to correlate electronic properties (Hammett constants) with antimicrobial potency .
Basic: What in vitro models are used to screen this compound’s antimicrobial activity?
Answer:
- Agar diffusion: Zone-of-inhibition assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) strains .
- MIC determination: Broth microdilution in 96-well plates, with resazurin as a viability indicator .
- Time-kill kinetics: Assess bactericidal effects over 24 hours to differentiate static vs. cidal activity .
Advanced: What techniques elucidate the compound’s mechanism of action against bacterial targets?
Answer:
- Enzyme inhibition assays: Measure activity against bacterial dihydrofolate reductase (DHFR) or DNA gyrase using fluorogenic substrates .
- Molecular docking: Simulate binding poses with DHFR (PDB: 1DF7) to identify key interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .
- Resistance studies: Serial passaging in sub-MIC concentrations to detect mutation hotspots via whole-genome sequencing .
Basic: What are the potential applications of this compound in medicinal chemistry?
Answer:
- Antimicrobial agents: Demonstrates broad-spectrum activity against drug-resistant pathogens .
- Enzyme inhibitors: Quinazoline and pyrimidine derivatives target kinases and oxidoreductases .
- Pharmacophore development: Oxadiazole and ethoxyphenyl groups serve as templates for SAR studies .
Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?
Answer:
- ADMET prediction: Use QikProp or SwissADME to optimize logP (target: 2–4) and reduce CYP450 inhibition .
- Metabolic site identification: DFT calculations predict hydroxylation/oxidation sites on dimethylphenyl rings .
- Prodrug strategies: Introduce ester moieties at the ethoxy group to enhance solubility and delay hepatic clearance .
Advanced: What strategies are effective for scaling up synthesis without compromising yield?
Answer:
- Flow chemistry: Continuous reactors improve heat transfer during exothermic steps (e.g., cyclocondensation) .
- Catalytic recycling: Immobilize Pd catalysts for Suzuki couplings to reduce metal leaching .
- Process analytical technology (PAT): In-line IR spectroscopy monitors intermediate formation in real time .
Advanced: How can substituent modifications enhance selectivity for eukaryotic vs. prokaryotic targets?
Answer:
- Electron-withdrawing groups: Introduce nitro or trifluoromethyl groups to oxadiazole to increase bacterial membrane permeability .
- Steric shielding: Bulky substituents (e.g., 4-ethylphenyl) reduce off-target binding to human kinases .
- Chiral centers: Synthesize enantiomers via asymmetric catalysis and compare IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
